molecular formula C7H10N2OS B7478160 N-(5-methyl-1,3-thiazol-2-yl)propanamide

N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B7478160
M. Wt: 170.23 g/mol
InChI Key: WQEJTLRSBBMKOS-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)propanamide is a bi-heterocyclic compound synthesized via the reaction of 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a 5% aqueous Na₂CO₃ solution . Its molecular formula is C₇H₉N₂OS (molecular weight: 185.23 g/mol), featuring a thiazole core substituted with a methyl group at position 5 and a propanamide side chain at position 2 . This compound serves as a key intermediate in synthesizing derivatives with enhanced biological activity, particularly as alkaline phosphatase (ALP) inhibitors .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-6(10)9-7-8-4-5(2)11-7/h4H,3H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEJTLRSBBMKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

N-(5-Methyl-1,3-thiazol-2-yl)propanamide derivatives are modified by coupling with 5-aryl-1,3,4-oxadiazole-2-thiols (7a–e), leading to compounds with diverse substituents on the aryl/oxadiazole moiety (Table 1). Key analogs include:

Compound ID Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
8d 4-Methylphenyl C₁₅H₁₄N₄O₂S₂ 346.43 135–136
8e Phenyl C₁₅H₁₄N₄O₂S₂ 346.43 117–118
8g 4-Aminophenyl C₁₅H₁₅N₅O₂S₂ 361.44 142–143
8h 3-Nitrophenyl C₁₅H₁₃N₅O₄S₂ 391.43 158–159

Table 1. Structural and physicochemical properties of this compound derivatives .

Key Observations:
  • Methyl vs. Non-Methyl Thiazole Core: Derivatives with a 5-methylthiazole core (e.g., 8e–h) exhibit distinct physicochemical profiles compared to non-methylated analogs (e.g., 8a–d). For instance, 8e (methyl-thiazole) has a lower melting point (117–118°C) than 8d (non-methyl, 135–136°C), suggesting altered crystallinity .
  • Aryl Substituent Effects: Electron-withdrawing groups (e.g., 3-nitro in 8h) increase molecular weight and melting points, while electron-donating groups (e.g., 4-amino in 8g) enhance solubility .
Structure-Activity Relationship (SAR):
  • Methyl Thiazole Advantage: Methyl substitution at position 5 of the thiazole (e.g., 8e–h) improves inhibitory activity compared to non-methylated analogs (8a–d) due to enhanced van der Waals interactions .
  • Aryl Group Optimization: Bulky substituents (e.g., 4-methylphenyl in 8d) improve binding, while polar groups (e.g., 4-amino in 8g) enhance target engagement .

Comparison with Non-ALP-Targeting Analogs

N-(5-Phenyl-1,3-thiazol-2-yl)propanamide (CAS 5270-99-5)
  • Structure : Features a phenyl group instead of methyl at position 5 of the thiazole.
  • Properties : Molecular formula C₁₂H₁₂N₂OS (232.30 g/mol), density 1.242 g/cm³ .
  • Activity: Not explicitly tested for ALP inhibition but serves as a precursor for antimicrobial agents .
Thiamidol (N-[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide)
  • Application : Potent tyrosinase inhibitor (IC₅₀ = 1.1 μM) used in cosmetics for melanin reduction .
  • Divergent Activity: Demonstrates how thiazole-propanamide scaffolds can be repurposed for non-ALP targets via substituent tuning .

Preparation Methods

Core Reaction: Amidation of 5-Methyl-1,3-thiazol-2-amine

The primary synthetic route involves the nucleophilic acyl substitution of propanoyl chloride with 5-methyl-1,3-thiazol-2-amine in a biphasic aqueous-organic system. The reaction proceeds under mild conditions, as outlined in convergent synthesis studies:

Reagents :

  • 5-Methyl-1,3-thiazol-2-amine (1.0 mmol)

  • Propanoyl chloride (1.1 mmol)

  • 5% aqueous sodium carbonate (Na₂CO₃)

Procedure :

  • Base Activation : The amine is dissolved in 5% Na₂CO₃ to deprotonate the -NH₂ group, enhancing nucleophilicity.

  • Acyl Chloride Addition : Propanoyl chloride is added dropwise with vigorous stirring, initiating an exothermic reaction.

  • Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) within 10–20 minutes at room temperature.

  • Workup : The precipitate is filtered, washed with cold water, and recrystallized from methanol to yield pure product.

Yield : 82–88% after purification.

Table 1: Reaction Parameters and Outcomes

ParameterDetails
Temperature25°C (room temperature)
Reaction Time10–20 minutes
Solvent SystemAqueous Na₂CO₃ (5%) / organic phase
PurificationRecrystallization (methanol)
Key ByproductHCl (neutralized by Na₂CO₃)

Mechanistic Insights: Addition-Elimination Pathway

Nucleophilic Attack and Intermediate Formation

The reaction follows a two-step addition-elimination mechanism :

  • Nucleophilic Addition : The amine’s lone pair attacks the electrophilic carbonyl carbon of propanoyl chloride, forming a tetrahedral intermediate.

  • Elimination of HCl : The intermediate collapses, ejecting a chloride ion and regenerating the carbonyl group, yielding the amide.

The base (Na₂CO₃) scavenges HCl, shifting equilibrium toward product formation.

Figure 1: Reaction Mechanism

Optimization Strategies for Enhanced Yield

Critical Factors Influencing Efficiency

  • Stoichiometry : A 10% excess of propanoyl chloride ensures complete amine consumption.

  • Base Concentration : Higher Na₂CO₃ concentrations (>5%) may induce hydrolysis of the acyl chloride, reducing yield.

  • Temperature Control : Exothermicity necessitates cooling to prevent side reactions (e.g., polymerization).

Solvent Selection

  • Aqueous-Organic Biphasic Systems : Minimize acyl chloride hydrolysis while facilitating amine solubility.

  • Alternative Solvents : Dichloromethane (DCM) or ethyl acetate may replace methanol for recrystallization, depending on product solubility.

Industrial-Scale Production Considerations

Scalability Challenges and Solutions

  • Continuous Flow Reactors : Enhance mixing and heat dissipation for large batches.

  • In-Line Purification : Integrate crystallization units to automate solid-liquid separation.

  • Quality Control : Implement HPLC for real-time purity analysis (target: ≥99%).

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 mmol1–10 kg
Reaction Time20 minutesOptimized to 15 minutes
Yield82–88%85–90% (optimized)
Purity95–98%≥99%

Characterization and Analytical Data

Spectroscopic Profiling

  • IR Spectroscopy :

    • N-H Stretch : 3334 cm⁻¹ (amide -NH).

    • C=O Stretch : 1665 cm⁻¹ (amide carbonyl).

  • ¹H NMR (CDCl₃) :

    • Thiazole protons : δ 6.85 (s, 1H, H-4).

    • Methyl group : δ 2.45 (s, 3H, CH₃).

    • Propanamide chain : δ 2.35 (t, 2H, CH₂CO), 1.65 (m, 2H, CH₂), 1.05 (t, 3H, CH₃).

Physicochemical Properties

  • Melting Point : 117–118°C (observed for analogous compounds).

  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO).

Q & A

Q. What are the key steps in synthesizing N-(5-methyl-1,3-thiazol-2-yl)propanamide derivatives for biological evaluation?

The synthesis involves reacting 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride to form 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide. This intermediate is then coupled with oxadiazole-thiols (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) in a polar aprotic solvent (e.g., DMF) under controlled conditions (12–24 hours, room temperature). Purification via column chromatography ensures high yields (70–85%). Critical parameters include solvent polarity, reaction time, and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Confirms thiazole protons (δ 8.10–8.25) and carbonyl carbons (δ 168–170).
  • IR spectroscopy : Identifies amide C=O stretches (1650–1680 cm⁻¹) and thiazole ring vibrations (1480–1520 cm⁻¹).
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 311.3 for C₁₅H₁₄N₄O₂S₂).
  • Elemental analysis : Ensures purity (C, H, N within ±0.4% of theoretical values) .

Q. How to validate the stability of this compound under physiological conditions?

Perform accelerated stability studies in pH 7.4 phosphate buffer at 40°C for 30 days. Monitor degradation via HPLC (C18 column, 220 nm detection). Degradation <5% indicates suitability for biological assays. Protect from light to prevent thiazole ring photo-oxidation .

Advanced Research Questions

Q. How do substituent variations on the aryl group of 1,3,4-oxadiazole hybrids influence alkaline phosphatase inhibitory activity?

Structure-activity relationship (SAR) studies reveal electron-donating groups (e.g., 4-methylphenyl in compound 8d ) enhance inhibitory potency (IC₅₀ = 1.878 mM) compared to electron-withdrawing groups (e.g., 3-nitrophenyl in 8h , IC₅₀ = 2.421 mM). Para-substituted derivatives improve hydrophobic interactions with the enzyme's allosteric site, as shown by molecular docking .

Q. What computational strategies effectively model the allosteric binding mechanisms of thiazole-propanamide hybrids with alkaline phosphatase?

Molecular dynamics (MD) simulations (100 ns) combined with MM-PBSA binding free energy calculations identify key interactions:

  • Hydrogen bonding between the propanamide carbonyl and Arg166.
  • Hydrophobic contacts between the 5-methylthiazole group and Phe256. Pharmacophore modeling highlights critical distance constraints (4.2–5.1 Å) between oxadiazole sulfur and catalytic zinc ions .

Q. How can contradictory cytotoxicity data between in vitro and ex vivo models for thiazole-propanamide compounds be resolved?

Discrepancies may arise from differential metabolic activation. Strategies include:

  • Supplementing cytotoxicity assays with hepatic S9 fractions to simulate in vivo metabolism.
  • LC-MS/MS metabolite profiling (0–48 hours) to detect reactive intermediates (e.g., sulfoxide derivatives) causing ex vivo toxicity .

Q. What strategies optimize the pharmacokinetic profile of 5-methylthiazole-propanamide derivatives for CNS targeting?

  • LogP modulation : Extending the propanamide chain (n=3–5 carbons) improves blood-brain barrier penetration (brain/plasma ratio increases 2.8-fold in rodent models).
  • Prodrug design : Methyl ester derivatives enhance oral bioavailability (AUC₀–₂₄h increases by 4.5-fold) .

Q. How to address synthetic challenges in coupling this compound with sterically hindered heterocycles?

Use microwave-assisted synthesis (80°C, 30 minutes) to overcome kinetic barriers. Introduce bulky protecting groups (e.g., tert-butyloxycarbonyl) on reactive sites to prevent side reactions. Monitor coupling efficiency via ¹H NMR integration of thiol protons .

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